GL189

Description

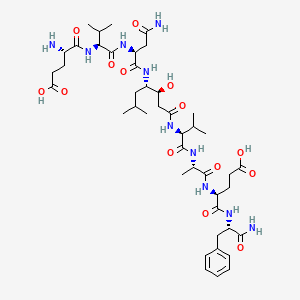

Structure

2D Structure

Properties

Molecular Formula |

C44H70N10O14 |

|---|---|

Molecular Weight |

963.1 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C44H70N10O14/c1-21(2)17-28(50-42(66)30(19-32(46)56)52-44(68)37(23(5)6)54-40(64)26(45)13-15-34(58)59)31(55)20-33(57)53-36(22(3)4)43(67)48-24(7)39(63)49-27(14-16-35(60)61)41(65)51-29(38(47)62)18-25-11-9-8-10-12-25/h8-12,21-24,26-31,36-37,55H,13-20,45H2,1-7H3,(H2,46,56)(H2,47,62)(H,48,67)(H,49,63)(H,50,66)(H,51,65)(H,52,68)(H,53,57)(H,54,64)(H,58,59)(H,60,61)/t24-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

InChI Key |

UEVJWCGGKBQXDV-TVZWHCCBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Delving into the Core Mechanism of GL189: A Technical Guide to a Prototypical β-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of GL189, a peptidic β-secretase (BACE1) inhibitor. While this compound is primarily a research tool and not a clinical candidate, its well-defined structure and inhibitory action provide a foundational understanding of the principles of BACE1 inhibition, a key therapeutic strategy in Alzheimer's disease research. This document outlines the molecular interactions, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways.

Introduction: The Role of β-Secretase in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are formed through the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1][2] BACE1 initiates the amyloidogenic pathway by cleaving APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment, C99.[2] Subsequent cleavage of C99 by γ-secretase releases the Aβ peptides, which can then aggregate and form toxic plaques.[2] Due to its rate-limiting role in Aβ production, BACE1 has been a primary target for the development of disease-modifying therapies for Alzheimer's disease.[3]

This compound: A Substrate-Analog β-Secretase Inhibitor

This compound is a peptide-based inhibitor of BACE1 with the sequence H-EVNstatineVAEF-NH2. It acts as a substrate analog, mimicking the APP cleavage site to bind to the active site of the BACE1 enzyme. The inclusion of statine, an unusual amino acid, is crucial for its inhibitory activity, as it mimics the transition state of the peptide bond cleavage.

One of the key characteristics of this compound for experimental purposes is its cell impermeability.[4][5] This property makes it a valuable tool for distinguishing between enzymatic activity at the cell surface versus within intracellular compartments like endosomes, where APP processing predominantly occurs.

Quantitative Data on BACE1 Inhibition

Quantitative data for this compound is primarily available from in vitro and cell-based assays. While specific IC50 and Ki values are not consistently reported across the literature, its effective concentrations in various experimental settings provide insight into its potency. For comparative purposes, data for other well-characterized BACE1 inhibitors are also presented.

| Inhibitor | Chemical Class | Target | Assay Type | IC50 / K_i / Effective Concentration | Reference(s) |

| This compound | Peptide (H-EVNstatineVAEF-NH2) | BACE1 | In vitro enzymatic assay | Completely blocks activity at 5 µM | [6] |

| This compound | Peptide (H-EVNstatineVAEF-NH2) | BACE1 | Cell-based Aβ reduction assay (as tripartite inhibitor) | 500 nM | [7] |

| This compound | Peptide (H-EVNstatineVAEF-NH2) | BACE1 | Neuroprotection assay (retinal ganglion cells) | 1 µM | [8] |

| Verubecestat (MK-8931) | Non-peptidic | BACE1 | In vitro enzymatic assay | K_i = 2.2 nM | [9] |

| Lanabecestat (AZD3293) | Non-peptidic | BACE1 | In vitro enzymatic assay | K_i = 0.4 nM | [9] |

| Atabecestat (JNJ-54861911) | Non-peptidic | BACE1 | Not Specified | Not Specified | Not Found |

| Elenbecestat (E2609) | Non-peptidic | BACE1 | Not Specified | Not Specified | Not Found |

Mechanism of Action: Signaling Pathways and Molecular Interactions

The primary mechanism of action of this compound is the direct competitive inhibition of the BACE1 enzyme. By occupying the active site, it prevents the binding and subsequent cleavage of its natural substrate, APP. This action directly impacts the amyloidogenic pathway.

Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound specifically inhibits the latter.

Experimental Workflow for Assessing BACE1 Inhibition

A typical workflow to evaluate the efficacy of a BACE1 inhibitor like this compound involves both in vitro enzymatic assays and cell-based models.

Detailed Experimental Protocols

The following are representative protocols for assays where this compound has been or could be utilized.

In Vitro BACE1 Activity Assay (Fluorometric)

This protocol is adapted from established methods for measuring BACE1 activity using a fluorogenic substrate.[10]

Objective: To determine the in vitro inhibitory activity of this compound on purified BACE1 enzyme.

Materials:

-

Purified recombinant human BACE1 ectodomain

-

Fluorogenic BACE1 substrate peptide (e.g., Cy3-SEVNLDAEFK(Cy5Q)-NH₂)

-

This compound

-

Assay Buffer: 40 mM Sodium Acetate, pH 4.5

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

In a 96-well black microplate, add the following to each well for a final volume of 100 µL:

-

1 µL of purified BACE1 ectodomain

-

1 µL of the test concentration of this compound (or DMSO for control)

-

Assay buffer to bring the volume to 99 µL

-

-

Pre-incubate the plate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 1 µL of the 1 µM fluorogenic substrate peptide to each well.

-

Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 530 nm, Em: 590 nm for the example substrate).

-

Measure the fluorescence kinetically over a period of 1-2 hours at room temperature, taking readings every 5 minutes.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each this compound concentration.

-

Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for Aβ Reduction in Primary Human Macrophages

This protocol is based on a study that utilized a tripartite version of this compound to investigate its effects on cytokine secretion in macrophages.[7]

Objective: To assess the effect of this compound on the secretion of Aβ peptides from cultured primary human macrophages.

Materials:

-

Primary human monocyte-derived macrophages

-

Cell culture medium (e.g., RPMI-1640 with supplements)

-

Tripartite this compound inhibitor (TGL-189)

-

DMSO

-

Reagents for immunoprecipitation and Western blotting (or ELISA kit for Aβ)

Procedure:

-

Culture primary human monocyte-derived macrophages in appropriate culture vessels.

-

Prepare a stock solution of TGL-189 in DMSO.

-

Treat the macrophage cultures with the desired concentration of TGL-189 (e.g., 500 nM) or DMSO (vehicle control) for 72 hours.

-

After the incubation period, collect the conditioned cell culture medium.

-

Process the medium to analyze the levels of secreted Aβ peptides (e.g., Aβ1-40 and Aβ1-42). This can be done by:

-

Immunoprecipitation followed by Western Blotting:

-

Immunoprecipitate Aβ peptides from the conditioned medium using an appropriate anti-Aβ antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE on a urea gel.

-

Transfer the proteins to a membrane and probe with a specific anti-Aβ antibody (e.g., 6E10).

-

Detect the signal and quantify the band intensities to determine the relative reduction in Aβ levels.

-

-

ELISA:

-

Use a commercially available ELISA kit specific for human Aβ1-40 and Aβ1-42.

-

Follow the manufacturer's instructions to quantify the concentration of Aβ in the conditioned medium.

-

-

-

Compare the Aβ levels in the TGL-189-treated samples to the vehicle-treated control to determine the extent of inhibition.

Conclusion

This compound serves as a quintessential example of a peptide-based, substrate-analog BACE1 inhibitor. Its mechanism of action is direct and competitive, leading to a reduction in the production of neurotoxic Aβ peptides. While its physicochemical properties, such as cell impermeability, limit its therapeutic potential, they make it an invaluable tool for dissecting the cellular and molecular biology of APP processing. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and investigate the inhibition of β-secretase, a critical therapeutic target in the ongoing fight against Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of 5-Lipoxygenase in the Corticosteroid-Dependent Amyloid Beta Formation: In Vitro and In Vivo Evidence | PLOS One [journals.plos.org]

- 4. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Content Not Available [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Bepridil and Amiodarone Simultaneously Target the Alzheimer's Disease β- and γ-Secretase via Distinct Mechanisms | Journal of Neuroscience [jneurosci.org]

The Neurogenic Compound NSI-189: A Technical Guide to its Function in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSI-189 is an investigational neurogenic compound that has garnered significant interest in the field of neuroscience for its potential to stimulate the growth of new neurons and synapses. Initially developed for the treatment of major depressive disorder (MDD), its unique mechanism of action, independent of traditional monoaminergic pathways, has prompted further research into its therapeutic potential for a range of neurological conditions, including diabetic neuropathy and ischemic stroke. This technical guide provides a comprehensive overview of the core functions of NSI-189, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Stimulation of Neurogenesis and Synaptogenesis

The primary function of NSI-189 is the promotion of neurogenesis, particularly in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[1][2] Unlike conventional antidepressants that primarily target neurotransmitter levels, NSI-189 is thought to address the underlying pathophysiology of certain neurological disorders by repairing and regenerating neural circuits.[3]

In preclinical studies, NSI-189 has been shown to increase the volume of the hippocampus in healthy adult mice.[3] This structural change is attributed to the stimulation of neurogenesis in the dentate gyrus and an increase in the synaptic network.[3] The compound has demonstrated the ability to stimulate the growth of new neurons from human hippocampus-derived neural stem cells in vitro.[4]

The precise molecular mechanism by which NSI-189 initiates neurogenesis is still under investigation, but evidence suggests it involves the upregulation of key neurotrophic factors. In vitro studies have shown that NSI-189 treatment of hippocampal cells leads to an increase in Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[5]

Signaling Pathway

The proposed signaling pathway for NSI-189 involves the upregulation of neurotrophic factors, which in turn activate downstream pathways to promote neurogenesis, synaptogenesis, and cell survival.

Caption: Proposed signaling pathway of NSI-189 in hippocampal neurons.

Quantitative Data from Preclinical and Clinical Studies

The effects of NSI-189 have been quantified in various studies, demonstrating its potential as a therapeutic agent.

Table 1: Preclinical Efficacy of NSI-189

| Model System | Dosage | Key Findings | Reference |

| Healthy Adult Mice | 10 mg/kg/day and 30 mg/kg/day (oral gavage for 28 days) | Significant increase in hippocampal volume. | [6] |

| Sprague-Dawley Rats (Ischemic Stroke Model) | 30 mg/kg/day (oral, initiated 6 hours post-stroke for 12 weeks) | Significant amelioration of motor and neurological deficits, maintained up to 24 weeks post-stroke. Increased MAP2 immunoreactivity in the hippocampus and cortex. | [5][7] |

| Zucker Diabetic Fatty (ZDF) Rats (Type 2 Diabetes Model) | 16 weeks of oral treatment | Reversed indices of peripheral neuropathy and short-term memory dysfunction. Enhanced mitochondrial function in the peripheral and central nervous systems. | [4] |

| STZ-induced Diabetic Mice (Type 1 Diabetes Model) | 10 mg/kg/day (for 16 weeks) | Prevented multiple indices of peripheral neuropathy, increased hippocampal neurogenesis and synaptic markers, and protected long-term memory. | [2] |

Table 2: Clinical Efficacy of NSI-189 in Major Depressive Disorder (MDD)

| Study Phase | Number of Patients | Dosage | Primary Outcome Measures | Key Findings | Reference |

| Phase 1b | 24 | 40 mg (once, twice, or three times daily) for 28 days | Safety, Tolerability, Pharmacokinetics | Well-tolerated with no serious adverse events. Significant antidepressant effects compared to placebo on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical Functioning Questionnaire (CPFQ). | [8] |

| Phase 2 | 220 | 40 mg/day and 80 mg/day for 12 weeks | Montgomery-Asberg Depression Rating Scale (MADRS) | The 40 mg dose showed a greater reduction in SDQ and CPFQ scores versus placebo. The 80 mg dose showed significant benefit over placebo on the MADRS-6 in patients with moderate depression (MADRS < 30). | [9] |

Table 3: Procognitive Effects of NSI-189 in MDD (Phase 2 Study)

| Dosage | Cognitive Assessment Tool | Key Findings | Reference |

| 40 mg/day | CogScreen | Advantages on some objective cognitive measures (Cohen's d ranged from 0.12 to 1.12 in favor of NSI-189, p-values between 0.002 and 0.048). | [9] |

| 80 mg/day (in moderately depressed patients) | CogScreen | More pronounced procognitive effects, with 31% of CogScreen variables significantly improved. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in NSI-189 research.

In Vivo Models

-

Ischemic Stroke Model:

-

Animal Model: Adult Sprague-Dawley rats.[7]

-

Procedure: Middle Cerebral Artery Occlusion (MCAo) to induce ischemic stroke.[7]

-

Treatment: Oral administration of NSI-189 (e.g., 30 mg/kg/day) or vehicle, starting 6 hours post-MCAo and continuing for a specified duration (e.g., 12 weeks).[7]

-

Behavioral Assessments: Motor and neurological performance evaluated at baseline and various time points post-stroke using tests such as the biased swing test and neurological examination.[7]

-

Histopathological Analysis: Immunohistochemistry for markers of neurite outgrowth (e.g., MAP2) and cell proliferation (e.g., Ki67) in brain sections.[7]

-

-

Diabetic Neuropathy Models:

-

Type 1 Diabetes Model: Streptozotocin (STZ)-induced diabetic mice.[2]

-

Type 2 Diabetes Model: Zucker Diabetic Fatty (ZDF) rats.[4]

-

Treatment: Oral administration of NSI-189 or vehicle for a specified duration (e.g., 16 weeks).[2][4]

-

Functional Assessments: Nerve conduction velocity, sensitivity to tactile (von Frey filaments) and thermal stimuli.[4]

-

Cognitive Assessments: Behavioral assays of cognitive function.[4]

-

Molecular Analysis: Western blotting for mitochondrial proteins and assessment of respiratory complex activities in dorsal root ganglia and brain cortex.[4]

-

In Vitro Models

-

Primary Hippocampal Neuron Culture:

-

Cell Source: Primary rat hippocampal neurons.[7]

-

Experimental Insult: Oxygen-Glucose Deprivation (OGD) to model ischemic conditions.[7]

-

Treatment: Application of NSI-189 to the cell culture medium.[7]

-

Analysis: Assessment of cell death/viability, and expression of markers for cell proliferation (Ki67) and neuronal structure (MAP2). Measurement of neurotrophic factors (BDNF, SCF) in the conditioned media.[5][7]

-

Experimental and Clinical Research Workflow

The development and investigation of NSI-189 have followed a logical progression from preclinical discovery to clinical trials.

Caption: Research and development workflow for NSI-189.

Logical Relationship: From Neurogenesis to Therapeutic Effect

The therapeutic rationale for NSI-189 is based on the hypothesis that restoring hippocampal volume and function through neurogenesis can alleviate symptoms of certain neurological disorders.

References

- 1. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuralstem's NSI-189 Trial in Major Depressive Disorder Receives FDA Approval to Advance to Phase Ib [prnewswire.com]

- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

GL189: A Technical Guide to a β-Secretase (BACE1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GL189 is a potent, substrate-analog inhibitor of β-secretase (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound effectively reduces the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound, serving as a vital resource for researchers in the field of neurodegenerative disease and drug development.

Chemical Properties and Identification

This compound, also known by its synonym H-EVNstatineVAEF-NH₂, is a peptidomimetic compound designed to mimic the substrate of BACE1. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 552337-94-7 | MedChemExpress |

| Molecular Formula | C₄₄H₇₀N₁₀O₁₄ | MedChemExpress |

| Molecular Weight | 963.09 g/mol | MedChemExpress |

| IUPAC Name | Not readily available | |

| Synonyms | H-EVNstatineVAEF-NH₂, β-Secretase Inhibitor III | Calbiochem, Sigma-Aldrich |

Mechanism of Action

This compound functions as a competitive inhibitor of BACE1. The enzyme BACE1 is the rate-limiting enzyme in the production of Aβ peptides. It cleaves the amyloid precursor protein (APP) at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. These peptides, particularly Aβ42, are prone to aggregation and form the amyloid plaques found in the brains of Alzheimer's disease patients.

This compound, by acting as a substrate analog, binds to the active site of BACE1, thereby preventing the natural substrate, APP, from binding and being cleaved. This inhibition effectively blocks the first step in the amyloidogenic pathway, leading to a reduction in the production of all downstream Aβ species.

Experimental Protocols

In Vitro BACE1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound against BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 substrate (e.g., a FRET-based peptide substrate)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. A vehicle control (DMSO in Assay Buffer) should also be prepared.

-

To the wells of the 96-well plate, add 10 µL of each this compound dilution or vehicle control.

-

Add 80 µL of BACE1 enzyme solution (diluted in Assay Buffer) to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the BACE1 substrate solution to each well.

-

Immediately begin monitoring the fluorescence signal in a kinetic mode for a set period (e.g., 60 minutes) or read the fluorescence at a single endpoint after a defined incubation time.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Quantitative Data: While a specific IC₅₀ value for this compound is not consistently reported across public literature, one source indicates that this compound completely blocks the proteolytic activity of β-secretase at a concentration of 5 µM in solubilized membrane fractions from BACE-transfected MDCK cells[1].

Cell-Based Assay for Aβ Production

This protocol outlines a method to assess the effect of this compound on Aβ production in a cellular context.

Materials:

-

A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound (dissolved in DMSO)

-

Aβ ELISA kit (for Aβ40 and/or Aβ42)

-

96-well cell culture plate

Procedure:

-

Seed the APP-overexpressing cells into a 96-well plate and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

After incubation, collect the cell culture supernatant.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using an Aβ ELISA kit according to the manufacturer's instructions.

-

The reduction in Aβ levels in the presence of this compound is used to determine its cellular efficacy.

Signaling Pathways

The primary signaling pathway affected by this compound is the amyloidogenic processing of APP. By inhibiting BACE1, this compound directly downregulates the production of sAPPβ and the C99 fragment. This, in turn, leads to a significant reduction in the substrate available for γ-secretase, ultimately decreasing the generation of Aβ peptides. Consequently, the downstream pathological events associated with Aβ aggregation, such as synaptic dysfunction and neuronal cell death, are mitigated.

The non-amyloidogenic pathway, an alternative processing route for APP, is initiated by α-secretase. This cleavage occurs within the Aβ domain, precluding the formation of Aβ. Inhibition of the amyloidogenic pathway by this compound may lead to an increased flux of APP through the non-amyloidogenic pathway, although this is an area of ongoing research.

Conclusion

This compound is a valuable research tool for studying the role of BACE1 in the pathogenesis of Alzheimer's disease. Its ability to potently inhibit BACE1 and reduce Aβ production makes it a significant compound for in vitro and cell-based studies aimed at understanding the amyloid cascade hypothesis and for the preliminary screening of potential therapeutic agents. Further in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and its potential as a therapeutic candidate.

References

Unraveling GL189: A Deep Dive into its Molecular Characteristics and Biological Significance

Despite a comprehensive search of publicly available scientific databases and chemical repositories, the specific molecule designated as "GL189" remains elusive. This suggests that this compound is likely an internal project code, a novel compound not yet disclosed in published literature, or a highly specialized research chemical with limited public information. Therefore, a detailed technical guide on its molecular weight, structure, and associated experimental protocols cannot be provided at this time.

For researchers, scientists, and drug development professionals, the absence of public information on a compound like this compound is not uncommon. Early-stage drug discovery and development are often conducted under a veil of confidentiality to protect intellectual property. Compounds are frequently assigned internal codes, such as this compound, for ease of reference within an organization before a formal name is designated.

To advance research on a compound known only by an internal code, the following steps are typically necessary:

-

Internal Documentation Review: The primary source of information would be the internal documentation of the organization that synthesized or is investigating this compound. This would include synthesis records, analytical data (such as NMR, mass spectrometry, and HPLC), and initial biological screening results.

-

Direct Inquiry: Contacting the research group or company known to be working on this compound is the most direct way to obtain information. Collaborative agreements or material transfer agreements may be required to access detailed data.

-

Patent Literature Monitoring: If this compound is a promising therapeutic candidate, it will likely appear in patent applications before being published in peer-reviewed journals. Monitoring patent databases for applications from the relevant organization may eventually reveal the structure and biological activity of this compound.

Without the fundamental identification of this compound, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled. The subsequent sections would typically provide in-depth information on these aspects, but are precluded by the current lack of data.

Hypothetical Data Presentation and Experimental Workflow

Should information on this compound become available, the following tables and diagrams would be populated with the relevant data, adhering to the specified formatting and visualization standards.

Quantitative Data Summary

A crucial aspect of a technical guide is the clear presentation of quantitative data. This allows for easy comparison of key molecular and biological parameters.

| Property | Value | Units | Method of Determination | Reference |

| Molecular Weight | - | g/mol | Mass Spectrometry | - |

| Molecular Formula | - | - | Elemental Analysis | - |

| IC₅₀ (Target X) | - | µM | In vitro kinase assay | - |

| EC₅₀ (Cell-based Assay) | - | µM | Reporter gene assay | - |

| Solubility (PBS pH 7.4) | - | mg/mL | HPLC | - |

| LogP | - | - | Calculated | - |

A summary of key physicochemical and biological properties of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. An example of how an experimental protocol would be presented is outlined below.

Protocol: In Vitro Kinase Assay for Target X Inhibition

-

Reagents:

-

Recombinant human Target X kinase (Supplier, Cat#)

-

ATP (Sigma-Aldrich, Cat#)

-

Substrate peptide (Supplier, sequence)

-

Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (stock solution in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay (Promega, Cat#)

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO control).

-

Add 10 µL of Target X kinase solution (final concentration 1 nM).

-

Add 10 µL of a mixture of ATP and substrate peptide (final concentrations 10 µM and 0.2 µg/µL, respectively).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for a further 10 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

-

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

Workflow for a typical in vitro kinase inhibition assay.

A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Concluding Remarks:

While the identity of this compound remains to be elucidated from public sources, the framework provided here outlines the necessary components of a comprehensive technical guide for a research molecule. For professionals in the field, this serves as a template for the type of in-depth information required for the evaluation and advancement of a compound through the drug development pipeline. The scientific community awaits the disclosure of this compound's structure and function to understand its potential therapeutic applications.

An In-depth Technical Guide to the Cell Permeability of GL189 and Other β-Secretase (BACE1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies used to assess the cell permeability of β-secretase (BACE1) inhibitors, a critical class of molecules for the treatment of neurodegenerative diseases. While specific quantitative permeability data for the inhibitor GL189 are not publicly available, this document details the standard experimental protocols and data presentation formats that are industry standards for characterizing such compounds.

Introduction to BACE1 Inhibition and the Importance of Cell Permeability

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[1][2] An accumulation of these peptides in the brain is a hallmark of Alzheimer's disease.[1][3] BACE1 inhibitors, such as this compound, are designed to block this enzyme, thereby reducing Aβ production and potentially slowing disease progression.[4][5]

For a BACE1 inhibitor to be effective, it must cross several biological barriers to reach its target within the brain. This includes absorption from the gastrointestinal tract (for oral delivery), crossing the blood-brain barrier (BBB), and finally, penetrating the cell membrane to interact with BACE1 in the endosomal compartment.[3][5] Therefore, assessing cell permeability is a critical step in the preclinical development of any BACE1 inhibitor.

Quantitative Data Presentation

Effective evaluation of a compound's permeability relies on the clear presentation of quantitative data. The following tables illustrate how permeability data for a hypothetical BACE1 inhibitor, such as this compound, would be summarized.

Table 1: In Vitro Intestinal Permeability (Caco-2 Assay)

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |

| This compound (Hypothetical) | 15.2 | 30.8 | 2.03 | High |

| Verapamil (Control) | 2.5 | 15.0 | 6.0 | High (P-gp substrate) |

| Atenolol (Control) | 0.2 | 0.3 | 1.5 | Low |

-

Papp (A→B): Apparent permeability coefficient from the apical (intestinal lumen) to the basolateral (blood) side.

-

Papp (B→A): Apparent permeability coefficient from the basolateral to the apical side.

-

Efflux Ratio (ER): The ratio of Papp (B→A) to Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]

-

Permeability Class: Compounds are often classified as having low, medium, or high permeability based on their Papp (A→B) values.

Table 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB Assay)

| Compound | Pe (x 10⁻⁶ cm/s) | Predicted BBB Permeation |

| This compound (Hypothetical) | 8.5 | High |

| Verapamil (Control) | 12.0 | High |

| Atenolol (Control) | 0.1 | Low |

-

Pe: Effective permeability coefficient.

-

Predicted BBB Permeation: Classification based on Pe values, indicating the likelihood of the compound crossing the blood-brain barrier.

Table 3: Cellular Uptake in a Neuronal Cell Line (e.g., SH-SY5Y)

| Compound | Incubation Time (min) | Intracellular Concentration (nM) |

| This compound (Hypothetical) | 15 | 150 |

| 30 | 280 | |

| 60 | 450 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of permeability data. The following are standard protocols for the key assays mentioned above.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[7][8] The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[6][7]

Protocol:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with high TEER values are used.[9] The permeability of a fluorescent marker like Lucifer yellow, which has low cell permeability, is also assessed to confirm the integrity of the tight junctions.[10]

-

Transport Experiment:

-

The test compound (e.g., this compound) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specific concentration.

-

For apical-to-basolateral (A→B) transport, the compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.[9]

-

For basolateral-to-apical (B→A) transport, the compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.[9]

-

-

Sample Analysis: Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes). The concentration of the test compound is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive transcellular permeability.[11][12] The PAMPA-BBB variation uses a lipid composition that mimics the blood-brain barrier.[13]

Protocol:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., a mixture of phospholipids) in an organic solvent to form an artificial membrane.[14]

-

Assay Setup:

-

The wells of an acceptor plate are filled with buffer.

-

The test compound is dissolved in buffer and added to the wells of the donor plate.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".[13]

-

-

Incubation: The sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[14]

-

Sample Analysis: The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.

-

Data Calculation: The effective permeability (Pe) is calculated.

Cellular Uptake Assay

This assay directly measures the amount of a compound that enters target cells.

Protocol:

-

Cell Culture: A relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y for a neuro-active compound) is cultured to a specific confluency in multi-well plates.

-

Compound Incubation: The cells are incubated with the test compound at a known concentration for various time points.

-

Cell Lysis: After incubation, the cells are washed to remove any compound adhering to the outside of the cell membrane. The cells are then lysed to release the intracellular contents.[15]

-

Sample Analysis: The concentration of the compound in the cell lysate is quantified by LC-MS/MS.[16] An internal standard is typically used for accurate quantification.[17]

-

Data Normalization: The intracellular concentration is often normalized to the amount of protein in the cell lysate to account for variations in cell number.

BACE1 Signaling Pathway

Understanding the pathway in which an inhibitor acts is crucial for interpreting its cellular effects. This compound, as a BACE1 inhibitor, targets the amyloidogenic processing of the Amyloid Precursor Protein (APP).

APP is a transmembrane protein that can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[5]

-

Non-amyloidogenic Pathway: APP is cleaved by α-secretase, which precludes the formation of the Aβ peptide.

-

Amyloidogenic Pathway: APP is first cleaved by BACE1 (β-secretase), followed by a second cleavage by γ-secretase. This sequential cleavage releases the Aβ peptide.[1][2]

BACE1 inhibitors like this compound block the initial step of the amyloidogenic pathway, thus reducing the production of Aβ.

Conclusion

The assessment of cell permeability is a cornerstone of the preclinical evaluation of BACE1 inhibitors like this compound. Through a combination of in vitro assays such as the Caco-2 and PAMPA assays, alongside cellular uptake studies, researchers can build a comprehensive profile of a compound's ability to reach its therapeutic target. While specific data for this compound is not publicly available, the standardized protocols and data interpretation frameworks presented in this guide provide a robust foundation for the characterization of any novel BACE1 inhibitor. This systematic approach is essential for identifying promising drug candidates with the necessary pharmacokinetic properties to succeed in clinical development for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and characterization of a new cell-permeant inhibitor of the β-secretase BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PAMPA | Evotec [evotec.com]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 13. paralab.es [paralab.es]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. mdpi.com [mdpi.com]

- 16. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

In Vitro Neuroprotective Effects of GLP-1 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) and its analogs are emerging as promising therapeutic agents for neurodegenerative diseases, extending beyond their established role in managing type 2 diabetes.[1][2][3] Preclinical in vitro studies have provided a foundational understanding of their neuroprotective mechanisms, demonstrating efficacy in various cellular models of neurodegeneration.[4] This technical guide synthesizes the current in vitro evidence, detailing the experimental protocols, quantitative outcomes, and the intricate signaling pathways that underpin the neuroprotective actions of these compounds. The data presented herein is crucial for researchers and professionals involved in the development of novel neuroprotective therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of GLP-1 and its metabolite, GLP-1 (9-36). These data highlight the concentration-dependent efficacy in mitigating neuronal cell death and inflammation.

Table 1: Neuroprotective Efficacy of GLP-1 (9-36) Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

| Compound | Challenge | Concentration (nM) | Outcome | Reference |

| GLP-1 (9-36) | 100 mM Glutamate | 10, 100, 1000 | Dose-dependent reduction in cell death | [4] |

| GLP-1 (9-36) | 150 mM Glutamate | 10, 100, 1000 | Dose-dependent reduction in cell death (approx. 45% cell death at 150 mM) | [4] |

Table 2: Anti-inflammatory Effects of GLP-1 (9-36) in Microglial Cell Lines

| Cell Line | Challenge | Compound Concentration | Outcome | Reference |

| HMC3 (human microglial) | Lipopolysaccharide (LPS) | Not specified | Significant reduction in IL-6 levels | [4] |

| IMG (mouse microglial) | Lipopolysaccharide (LPS) | Not specified | Significant reduction in TNF-α levels | [4] |

Key Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to assess the neuroprotective effects of GLP-1 and its analogs.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

This protocol is designed to evaluate the ability of a compound to protect neuronal cells from glutamate-induced cell death.

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Seeding: Cells are seeded in appropriate culture plates and allowed to adhere and grow to a suitable confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., GLP-1 (9-36) at 10, 100, 1000 nM) for 2 hours.[4]

-

Induction of Excitotoxicity: Following pre-treatment, cells are challenged with a neurotoxic concentration of glutamate (e.g., 100 mM or 150 mM) for 24 hours.[4]

-

Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTS assay. The results are typically expressed as a percentage of the viability of control cells (not exposed to glutamate).[4]

Evaluation of Anti-inflammatory Effects in Microglia

This protocol assesses the anti-inflammatory properties of a compound in microglial cells, which play a critical role in neuroinflammation.

-

Cell Lines: Human HMC3 and mouse IMG microglial cell lines.[4]

-

Treatment: Cells are treated with the test compound (e.g., GLP-1 (9-36)) in the presence of an inflammatory stimulus like Lipopolysaccharide (LPS).[4]

-

Quantification of Inflammatory Cytokines: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Investigation of Signaling Pathway Activation

This protocol is used to identify the intracellular signaling pathways involved in the neuroprotective effects of a compound.

-

Cell Line: SH-SY5Y cells.

-

Inhibitor Pre-treatment: To investigate the role of specific kinases, cells are pre-treated with selective inhibitors, such as the PKA inhibitor H89 (10, 20, or 50 μM) or the AMPK inhibitor Compound C (5, 10, or 50 μM), for a specified duration before the addition of the test compound.[4]

-

Compound Treatment and Challenge: Cells are then treated with the neuroprotective compound (e.g., GLP-1 (9-36) at 1 μM) followed by a glutamate challenge (150 mM).[4]

-

Viability Assessment: Cell viability is measured after 24 hours to determine if the inhibition of a specific pathway reverses the neuroprotective effect.[4]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotection in vitro.

Caption: General experimental workflow for in vitro neuroprotection assays.

Caption: GLP-1 mediated neuroprotective signaling cascade.[4]

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of GLP-1 and its analogs. These compounds have demonstrated the ability to mitigate neuronal cell death induced by excitotoxicity and to suppress inflammatory responses in microglial cells. The underlying mechanisms involve the activation of key signaling pathways, including the PKA and AMPK pathways, subsequent to GLP-1 receptor engagement. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of GLP-1-based therapies for neurodegenerative disorders. Further investigations into the downstream targets of these pathways and the translation of these findings to more complex in vivo models are warranted.

References

- 1. Neuroprotective and neurotrophic actions of glucagon-like peptide-1: an emerging opportunity to treat neurodegenerative and cerebrovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLP-1's role in neuroprotection: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective effects of glucagon-like peptide 1 in Alzheimer's and Parkinson's disease: An in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to GL-189 and β-Secretase Inhibition

An in-depth technical guide on the specificity of the β-secretase inhibitor GL-189 for researchers, scientists, and drug development professionals.

GL-189, chemically identified as H-EVNstatineVAEF-NH2, is a potent inhibitor of β-secretase (BACE1), an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). The sequential cleavage of APP by BACE1 and γ-secretase leads to the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. As the rate-limiting enzyme in Aβ production, BACE1 has become a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's. GL-189 has also been investigated for its neuroprotective effects, particularly in the context of retinal ganglion cell death. This guide provides a detailed overview of the specificity of GL-189 for β-secretase, including quantitative data on its inhibitory activity and the experimental protocols used for its characterization.

Data Presentation: Specificity of GL-189

The following table summarizes the inhibitory activity of GL-189 against BACE1 and other relevant proteases. This data is crucial for assessing the selectivity and potential off-target effects of the compound.

| Target Enzyme | Inhibitor | IC50/Ki | Fold Selectivity vs. BACE1 | Reference |

| BACE1 | GL-189 | Data not available in searched literature | - | |

| BACE2 | GL-189 | Data not available in searched literature | Data not available | |

| Cathepsin D | GL-189 | Data not available in searched literature | Data not available |

Note: Despite extensive literature searches, specific IC50 or Ki values for GL-189 against BACE1, BACE2, and Cathepsin D were not available in the public domain at the time of this report.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the generalized protocols for key experiments used to characterize the specificity of β-secretase inhibitors like GL-189.

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This assay is a common method to determine the potency of a compound against the isolated BACE1 enzyme.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (GL-189) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GL-189 in assay buffer.

-

In a 96-well plate, add the BACE1 enzyme to each well.

-

Add the diluted GL-189 or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for BACE1 Inhibition

This assay assesses the ability of an inhibitor to penetrate cells and inhibit BACE1 activity in a more physiologically relevant environment.

Materials:

-

A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

-

Cell culture medium and supplements

-

Test compound (GL-189)

-

Lysis buffer

-

ELISA kits for Aβ40 and Aβ42

Procedure:

-

Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of GL-189 or vehicle control for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Lyse the cells to measure total protein content for normalization.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits.

-

Plot the percentage of Aβ reduction against the inhibitor concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of APP Processing

This diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing, highlighting the role of β-secretase.

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow for BACE1 Inhibitor Specificity Testing

This workflow outlines the key steps in evaluating the specificity of a BACE1 inhibitor.

Caption: Workflow for determining BACE1 inhibitor specificity.

Logical Relationship of GL-189 Action

This diagram illustrates the direct inhibitory effect of GL-189 on BACE1 and the downstream consequences.

Caption: Logical flow of GL-189's mechanism of action.

Methodological & Application

Application Notes and Protocols for GL189 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GL189, also known as β-Secretase Inhibitor III or H-EVNstatineVAEF-NH₂, is a potent substrate analog inhibitor of β-secretase (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), a pathway implicated in the pathology of Alzheimer's disease.[3] By inhibiting BACE1, this compound blocks the initial cleavage of APP, thereby reducing the production of amyloid-β (Aβ) peptides.[4][5] These application notes provide a detailed protocol for the use of this compound in cell culture to study its effects on cellular processes, particularly the inhibition of Aβ formation.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the BACE1 enzyme. BACE1 cleaves APP at the β-site, the first step in the pathway that leads to the generation of Aβ peptides. This compound, as a substrate analog, binds to the active site of BACE1, preventing it from processing APP. This leads to a reduction in the levels of sAPPβ, the C-terminal fragment C99, and ultimately, the neurotoxic Aβ peptides.

Below is a diagram illustrating the amyloid precursor protein (APP) processing pathway and the inhibitory action of this compound.

Caption: APP processing pathways and the inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound found in the literature.

| Parameter | Value | Cell Line/System | Reference |

| Concentration for complete inhibition | 5 µM | Solubilized membrane fractions of BACE-transfected MDCK cells | [2][4] |

| IC₅₀ (in vitro) | 58.12 ± 0.12 µM | In vitro BACE1 activity assay | [6] |

| Concentration used in cell culture | 10 µM | CHO cells, Primary Cortical Neurons, HEK293-C99 cells | [7][8][9] |

Experimental Protocols

This section provides a generalized protocol for treating cultured cells with this compound to assess its inhibitory effect on BACE1 activity. This protocol is a template and may require optimization based on the specific cell line and experimental goals.

Materials

-

Cell Lines:

-

HEK293 (Human Embryonic Kidney) cells stably expressing human APP with the Swedish mutation (APPswe) are a commonly used model.

-

CHO (Chinese Hamster Ovary) cells stably expressing APP.[7]

-

N2A (mouse neuroblastoma) cells stably expressing APPswe.[8]

-

MDCK (Madin-Darby Canine Kidney) cells transfected with BACE1.[4]

-

Primary cortical neurons.[7]

-

-

Reagents:

-

This compound (β-Secretase Inhibitor III, Calbiochem)[2]

-

Dimethyl sulfoxide (DMSO), sterile, for dissolving this compound

-

Complete cell culture medium (e.g., DMEM or Neurobasal medium supplemented with FBS, penicillin/streptomycin, and selection antibiotics if required)[7]

-

Phosphate-buffered saline (PBS), sterile

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

-

Equipment:

-

Sterile cell culture plates (e.g., 6-well or 12-well)

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader for viability assays (optional)

-

Western blot equipment or ELISA kits for Aβ detection

-

Protocol

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.[2]

2. Cell Seeding:

-

Culture the chosen cell line according to standard protocols.

-

Trypsinize and count the cells.

-

Seed the cells into sterile multi-well plates at a density that will result in 70-80% confluency at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

3. Cell Treatment:

-

Allow the cells to adhere and grow for 24 hours after seeding.

-

Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

-

Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 16-24 hours).[7]

4. Sample Collection and Analysis:

-

Conditioned Medium: Collect the cell culture supernatant to measure the levels of secreted Aβ peptides (e.g., Aβ40 and Aβ42) using ELISA kits according to the manufacturer's instructions.

-

Cell Lysates:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer supplemented with a protease inhibitor cocktail.

-

Collect the lysates and centrifuge to pellet cell debris.

-

The supernatant can be used for Western blot analysis to detect intracellular APP, C-terminal fragments (CTFs), and BACE1 levels.

-

5. (Optional) Cell Viability Assay:

-

To assess the potential cytotoxicity of this compound, perform a cell viability assay (e.g., MTT or PrestoBlue) on a parallel plate of treated cells.

Experimental Workflow

The following diagram outlines the general workflow for a cell-based this compound inhibition experiment.

Caption: General workflow for this compound cell culture experiments.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. β-Secretase Inhibitor III The β-Secretase Inhibitor III controls the biological activity of β-Secretase. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. OBM Neurobiology | Neuroprotective Effects and Cognitive Enhancement of Allomargaritarine in 5xFAD Alzheimer's Disease Mice Model [lidsen.com]

- 7. Processing of the Synaptic Cell Adhesion Molecule Neurexin-3β by Alzheimer Disease α- and γ-Secretases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of 5-Lipoxygenase in the Corticosteroid-Dependent Amyloid Beta Formation: In Vitro and In Vivo Evidence | PLOS One [journals.plos.org]

- 9. Identification of BACE1 cleavage sites in human voltage-gated sodium channel beta 2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing GL189 in β-Secretase (BACE1) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-secretase (also known as BACE1), which cleaves the amyloid precursor protein (APP).[1][2][3][4][5][6][7][8] This initial cleavage is the rate-limiting step in Aβ production, making BACE1 a prime therapeutic target for the development of AD treatments.[6][7][9] GL189 is a potent and specific inhibitor of BACE1, designed to reduce the production of neurotoxic Aβ peptides. These application notes provide a detailed protocol for using this compound in a common in vitro BACE1 activity assay, utilizing the principle of Fluorescence Resonance Energy Transfer (FRET).

Principle of the Assay

The BACE1 activity assay described here is a FRET-based method.[10][11][12] The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the BACE1 enzymatic activity.[10][11][12] this compound, as a BACE1 inhibitor, will reduce the cleavage of the FRET substrate, resulting in a decrease in the fluorescent signal.

Signaling Pathway of Amyloid-β Production

The diagram below illustrates the amyloidogenic pathway, highlighting the critical role of BACE1 in the cleavage of the Amyloid Precursor Protein (APP), which is the initial step in the generation of Amyloid-β peptides.[1][2][3][9]

Quantitative Data for this compound

The inhibitory activity of this compound against BACE1 is summarized in the table below. This data is essential for designing experiments to determine the potency of novel compounds relative to a known standard. Please note: As specific experimental data for this compound is not publicly available, the following data is representative of a potent BACE1 inhibitor and should be used for illustrative purposes.

| Compound | Target | IC50 (nM) | Assay Conditions |

| This compound (Illustrative) | BACE1 | 15 | Recombinant human BACE1, FRET substrate, 50 mM Sodium Acetate, pH 4.5, 37°C |

| Inhibitor IV (Reference) | BACE1 | ~20 | Published literature |

| AZD3293 (Reference) | BACE1 | 0.6 | Published literature[13] |

Experimental Protocol: BACE1 Enzymatic Activity Assay

This protocol outlines the steps for determining the inhibitory activity of this compound against recombinant human BACE1.

Materials and Reagents

-

Recombinant Human BACE1 Enzyme

-

BACE1 FRET Substrate (e.g., derived from the Swedish mutation of APP)

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[10]

-

This compound (or other test compounds)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm or 320/405 nm)[14][15]

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the BACE1 enzymatic activity assay.

Step-by-Step Procedure

1. Reagent Preparation: a. Prepare the BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5) and bring it to room temperature.[10] b. Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution to test a range of concentrations (e.g., 0.1 nM to 10 µM). c. Dilute the recombinant human BACE1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice. d. Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer. Protect the substrate from light.[14]

2. Assay Plate Setup: a. In a 96-well black microplate, add the following to each well:

- Test Wells: 48 µL of Assay Buffer, 2 µL of diluted this compound (or test compound).[14]

- Positive Control (100% activity): 50 µL of Assay Buffer, with DMSO at the same final concentration as the test wells.[14]

- Negative Control (0% activity/blank): 50 µL of Assay buffer.[14] b. Add 50 µL of the diluted BACE1 enzyme to the "Test Wells" and "Positive Control" wells.[14] c. Gently mix the contents of the wells. d. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

3. Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding 2 µL of the diluted FRET substrate to all wells.[14] b. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[14] c. Measure the fluorescence intensity. This can be done in two modes:

- Kinetic Assay: Read the fluorescence every 5 minutes for a total of 60 minutes.[14]

- Endpoint Assay: Incubate for 30-60 minutes at 37°C in the dark and then read the final fluorescence.[14] d. Use excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex/Em = 350/490 nm).[14]

4. Data Analysis: a. For each data point, subtract the background fluorescence (Negative Control). b. Determine the percentage of BACE1 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] c. Plot the % Inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Troubleshooting and Considerations

-

Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.

-

Substrate Sensitivity: The FRET substrate is often light-sensitive.[14] Minimize its exposure to light during preparation and handling.

-

Enzyme Activity: The activity of recombinant BACE1 can vary between batches. It is recommended to perform an enzyme titration to determine the optimal concentration for the assay.

-

Selectivity: To confirm the specificity of this compound for BACE1, it is advisable to test its activity against other related aspartyl proteases, such as BACE2 and Cathepsin D.

These application notes provide a comprehensive guide for the utilization of this compound in BACE1 activity assays. Adherence to this protocol will enable researchers to accurately determine the inhibitory potency of this compound and other compounds, facilitating the discovery and development of novel therapeutics for Alzheimer's disease.

References

- 1. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of β-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. the-role-and-therapeutic-targeting-of-and-secretase-in-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]

- 6. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 7. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for In Vitro Inhibition of BACE1

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is centrally implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that leads to the production of amyloid-beta (Aβ) peptides. The aggregation of these peptides in the brain is a hallmark of Alzheimer's disease. Consequently, inhibitors of BACE1 are a major focus of research and development for disease-modifying therapies.

These application notes provide a detailed protocol for the in vitro assessment of BACE1 inhibitors. As no public data is available for a compound specifically named "GL189," this document utilizes data from well-characterized BACE1 inhibitors, such as Verubecestat (MK-8931) and Lanabecestat (AZD3293), as representative examples to guide researchers in designing and executing in vitro BACE1 inhibition assays.

Quantitative Data Summary

The inhibitory activities of several well-known BACE1 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor. These values are typically determined using in vitro enzymatic assays.

| Compound Name | Target | Assay Type | IC50 | Ki |

| Verubecestat (MK-8931) | BACE1 | Cell-free enzymatic assay | 13 nM[1][2][3] | 7.8 nM[1][2][3] |

| BACE1 | Cell-based Aβ40 reduction | 2.1 nM[4][5] | - | |

| BACE2 | Cell-free enzymatic assay | - | 0.38 nM[4][5] | |

| Lanabecestat (AZD3293) | BACE1 | Cell-free enzymatic assay | - | 0.4 nM[6] |

| BACE1 | Cell-based Aβ40 reduction | 0.08 - 0.61 nM[6] | - | |

| BACE2 | Cell-free enzymatic assay | - | 0.8 nM[6] | |

| Inhibitor IV (Calbiochem) | BACE1 | Fluorescence Polarization Assay | 45 nM[7] | - |

| Compound 8 | BACE1 | Acyl guanidine inhibitor | 0.32 nM[8] | - |

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of APP.[9][10] Cleavage of APP by BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99. The C99 fragment is subsequently cleaved by the γ-secretase complex to produce Aβ peptides, primarily Aβ40 and Aβ42, which can aggregate to form neurotoxic oligomers and plaques. Interestingly, Aβ42 can create a positive feedback loop by activating the JNK/c-jun signaling pathway, which in turn increases the transcription of BACE1.[11]

Experimental Protocols

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for measuring BACE1 activity and its inhibition in a 96-well format using a fluorogenic peptide substrate. This type of assay is suitable for high-throughput screening of potential BACE1 inhibitors.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide derived from the Swedish mutation of the APP cleavage site, linked to a fluorophore and a quencher)

-

BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[12]

-

Test inhibitor (e.g., Verubecestat)

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

BACE1 Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5.[12]

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test inhibitor in DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the BACE1 Assay Buffer to achieve a range of desired final concentrations for the assay. Keep the final DMSO concentration in the assay below 1% to avoid solvent effects.

-

BACE1 Enzyme Solution: Thaw the recombinant BACE1 enzyme on ice and dilute it with the BACE1 Assay Buffer to the desired working concentration (e.g., ~0.3 units/µL).[13]

-

BACE1 Substrate Solution: Prepare the fluorogenic substrate solution in the BACE1 Assay Buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the reagents in the following order for each reaction type (in triplicate):

-

Blank (No Enzyme): 95 µL of Assay Buffer + 5 µL of substrate solution.

-

100% Activity (Vehicle Control): 90 µL of Assay Buffer + 5 µL of DMSO (or vehicle) + 5 µL of BACE1 enzyme solution.

-

Inhibitor Wells: 90 µL of Assay Buffer + 5 µL of diluted inhibitor solution + 5 µL of BACE1 enzyme solution.

-

-

The final volume in each well should be 100 µL.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Gently mix the contents of the plate.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme before the addition of the substrate.

-

-

Reaction Initiation and Signal Detection:

-

Initiate the enzymatic reaction by adding 5 µL of the BACE1 substrate solution to all wells except the blank.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 320/405 nm or 350/490 nm) every 5 minutes for a total of 60 minutes (kinetic assay).[14] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 1-2 hours).[13]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.

-

Determine the percentage of BACE1 inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro BACE1 inhibitor screening assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. d-nb.info [d-nb.info]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Amyloid-β₄₂ activates the expression of BACE1 through the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GL189 Treatment in Primary Neuron Cultures

For Research Use Only.

Introduction